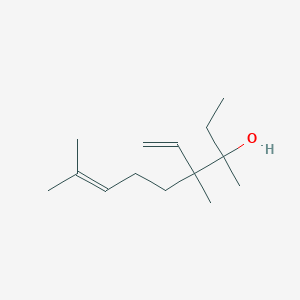

4-Ethenyl-3,4,8-trimethylnon-7-EN-3-OL

Description

Contextualization within Complex Branched Unsaturated Alcohols

4-Ethenyl-3,4,8-trimethylnon-7-en-3-ol belongs to the class of complex branched unsaturated alcohols. These are aliphatic compounds characterized by a hydroxyl (-OH) group attached to a saturated carbon, a non-aromatic carbon chain with multiple branching points, and at least one carbon-carbon double or triple bond. cosmeticsandtoiletries.com The properties of such molecules, including their melting point, boiling point, and solubility, are significantly influenced by this branching and unsaturation. cosmeticsandtoiletries.com For instance, branched chains tend to lower the melting point compared to their linear counterparts, and the presence of double bonds can introduce geometric isomerism (cis/trans) and influence the molecule's reactivity and shape. cosmeticsandtoiletries.com

The study of branched-chain higher alcohols is of considerable interest due to their potential as biofuels, offering higher energy density and lower hygroscopicity compared to ethanol. While much of this research focuses on simpler structures, the underlying principles of how branching and unsaturation affect chemical and physical properties are broadly applicable.

Significance of Stereochemically Defined Aliphatic Compounds in Organic Chemistry

A critical aspect of a molecule like this compound is its stereochemistry. The structure contains multiple stereocenters, which are carbon atoms bonded to four different groups. This gives rise to a number of possible stereoisomers, each with a unique three-dimensional arrangement of atoms. These stereoisomers can have vastly different biological activities and physical properties.

The controlled synthesis of molecules with multiple stereocenters is a significant challenge in organic chemistry. chinesechemsoc.orgacs.org The development of stereoselective reactions, which favor the formation of one stereoisomer over others, is a major focus of modern synthetic organic chemistry. nih.govresearchgate.net The ability to selectively synthesize a specific stereoisomer is crucial for the development of new pharmaceuticals and other bioactive molecules, where only one stereoisomer may exhibit the desired therapeutic effect while others may be inactive or even harmful.

Overview of Advanced Research Methodologies Applicable to this compound

The synthesis and characterization of a complex molecule such as this compound would necessitate the use of advanced research methodologies.

Synthesis: The construction of the tertiary alcohol and the multiple stereocenters in this compound would likely involve stereoselective synthetic methods. Modern techniques for the synthesis of chiral tertiary alcohols include:

Asymmetric addition of organometallic reagents to ketones: This is a classic method, though it can be challenging for sterically hindered ketones. researchgate.net

Stereodivergent dual catalysis: This approach allows for the synthesis of all possible stereoisomers of a molecule by using two independent catalysts to control the stereochemistry at different centers. acs.org

Sigmatropic rearrangements: Reactions like the Claisen rearrangement can be used to form carbon-carbon bonds with a high degree of stereocontrol. acs.org

Enzyme-catalyzed reactions: Aldolases and other enzymes can be used to form carbon-carbon bonds with high stereoselectivity. researchgate.net

Characterization: Once synthesized, the precise structure and stereochemistry of this compound would be determined using a combination of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR techniques are powerful tools for determining the connectivity and relative stereochemistry of a molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound.

X-ray Crystallography: If a suitable crystal can be obtained, this method can provide an unambiguous determination of the absolute stereochemistry.

Chemical Data of Structurally Related Compounds

Due to the absence of specific experimental data for this compound, the following table presents computed data for structurally similar compounds to provide an illustrative context for its potential properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 4,4,8-Trimethyl-non-7-en-2-one nih.gov | C12H22O | 182.30 | 3.6 |

| 4-Ethyl-2,2,7-trimethylnonane nih.gov | C14H30 | 198.39 | 6.8 |

Note: This data is based on computational models for related compounds and may not represent the actual properties of this compound.

No Information Available for this compound

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found for the chemical compound This compound . This includes a lack of data pertaining to its structural and stereochemical elucidation, conformational analysis, and spectroscopic properties.

The absence of information suggests that this compound may be a novel chemical entity that has not yet been synthesized, characterized, or documented in accessible scientific literature. As such, the detailed article on its chemical and physical properties as requested cannot be generated at this time.

Further research or de novo synthesis and analysis would be required to establish the scientific data necessary to fulfill the requested article outline.

Structure

3D Structure

Properties

CAS No. |

61685-49-2 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

4-ethenyl-3,4,8-trimethylnon-7-en-3-ol |

InChI |

InChI=1S/C14H26O/c1-7-13(5,14(6,15)8-2)11-9-10-12(3)4/h7,10,15H,1,8-9,11H2,2-6H3 |

InChI Key |

PCLJGUYEIBYOGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)(CCC=C(C)C)C=C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethenyl 3,4,8 Trimethylnon 7 En 3 Ol and Its Stereoisomers

Retrosynthetic Disconnections and Strategic Planning for the 4-Ethenyl-3,4,8-trimethylnon-7-EN-3-OL Scaffold

Retrosynthetic analysis of the target scaffold reveals several potential disconnections for strategic bond formation. The tertiary alcohol is a key functional group that suggests a powerful final-step carbon-carbon bond formation.

Disconnection A (C3-C4 Bond): The most evident disconnection is at the C3-C4 bond, directly adjacent to the tertiary alcohol. This approach simplifies the molecule into two key fragments: a complex ketone and a simple two-carbon nucleophile. This strategy leverages the reliability of Grignard or other organometallic additions to carbonyls. organic-chemistry.orgpearson.comyoutube.com

Disconnection B (C4-C5 Bond): An alternative strategy involves disconnecting the C4-C5 bond. This highlights the challenge of constructing the C4 quaternary stereocenter and suggests a stereoselective alkylation or allylation of a suitable enolate as a key step.

Disconnection C (Aldol-type): A further disconnection, for example at the C5-C6 bond, could be envisioned via an aldol (B89426) reaction, which would assemble a significant portion of the carbon backbone while simultaneously setting key stereocenters.

Strategic planning would likely favor a convergent approach, where key fragments are synthesized independently and then coupled. A strategy based on Disconnection A is highly convergent, installing the tertiary alcohol in a late stage. This requires the prior synthesis of a complex ketone precursor containing the challenging C4 quaternary center.

Stereoselective Construction of the Branched Carbon Skeleton

The core of the synthetic challenge lies in the stereocontrolled assembly of the highly substituted carbon framework, particularly the vicinal tertiary alcohol and quaternary carbon stereocenters.

Asymmetric aldol reactions are a cornerstone of modern organic synthesis for constructing β-hydroxy carbonyl compounds with high levels of stereocontrol. nih.govwikipedia.org In a potential synthesis of the target molecule, an aldol reaction could be employed to form a key C-C bond within one of the major fragments. For instance, the reaction between a ketone and an aldehyde can be catalyzed by chiral amines or controlled by chiral boron reagents to yield products with high diastereo- and enantioselectivity. organicreactions.orgnih.gov

The reaction proceeds by forming an enol or enolate from one carbonyl partner, which then acts as a nucleophile, attacking the other carbonyl compound. masterorganicchemistry.com The stereochemical outcome is determined by the geometry of the enolate and the facial selectivity of the addition, which can be influenced by the catalyst or auxiliary.

The construction of the all-carbon quaternary stereocenter at the C4 position is a formidable synthetic hurdle. Stereoselective alkylation of enolates is a primary method for achieving this. caltech.edu To control the stereochemistry, chiral auxiliaries are often employed. For example, an α-substituted carboxylic acid derivative can be coupled to a chiral auxiliary, such as pseudoephedrine. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a stereodefined enolate, which then reacts with an electrophile (e.g., an allyl bromide to install the vinyl group and C5-C6 fragment) from the less sterically hindered face, yielding the product with high diastereoselectivity. acs.orgnih.gov The auxiliary can then be cleaved to reveal the desired functional group.

The efficiency of these reactions depends on several factors, including the nature of the base, the solvent, the reaction temperature, and the structure of the electrophile.

Table 1: Representative Conditions for Diastereoselective Alkylation using Chiral Auxiliaries This table is based on general findings for stereoselective alkylations and does not represent a specific synthesis of the target compound.

| Enolate Precursor | Chiral Auxiliary | Base | Electrophile | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Propionamide Derivative | Pseudoephedrine | LDA | Benzyl Bromide | >95:5 |

| Butyramide Derivative | Evans' Oxazolidinone | NaHMDS | Methyl Iodide | >97:3 |

| Phenylacetamide Derivative | Pseudoephedrine | LiHMDS | Allyl Bromide | >90:10 |

The formation of the tertiary alcohol at C3 is ideally suited for a Grignard reaction. organic-chemistry.org This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone. masterorganicchemistry.com In the context of the target molecule, the addition of an ethylmagnesium bromide to the precursor ketone (6-ethenyl-5,6-trimethylhept-5-en-2-one) would yield the desired tertiary alcohol after an acidic workup. pearson.comchemistrysteps.com

This method is highly effective for creating tertiary alcohols and forming C-C bonds. youtube.com The primary challenge in this approach is the synthesis of the requisite advanced ketone intermediate with the correct stereochemistry already established.

To achieve high levels of stereocontrol, modern synthesis relies heavily on either chiral auxiliaries or chiral catalysts.

Proline-Catalyzed Asymmetric Aldol Reaction: L-proline is a simple amino acid that serves as an effective organocatalyst for asymmetric aldol reactions. mdpi.comresearchgate.net The mechanism is believed to involve the formation of an enamine intermediate between the ketone donor and proline. nih.govwikipedia.org This enamine then attacks the aldehyde acceptor, with the carboxylic acid moiety of the proline catalyst activating the aldehyde and directing the stereochemical outcome via a chair-like transition state. nih.govlibretexts.org This method is attractive due to the low cost and availability of the catalyst.

Paterson Aldol Reaction: This methodology provides powerful and predictable control over aldol stereoselectivity by using chiral boron enolates. organicreactions.org A ketone is treated with a chiral dialkylboron triflate, such as (+)- or (-)-diisopinocampheylboron triflate, to generate a specific (E)- or (Z)-enolate with high selectivity. The subsequent reaction with an aldehyde proceeds through a well-defined six-membered chair-like transition state, leading to highly predictable syn- or anti-aldol products depending on the reagents chosen. organicreactions.org

Table 2: Comparison of Asymmetric Aldol Strategies This table summarizes general characteristics of the mentioned aldol reactions.

| Method | Type | Key Intermediate | Stereocontrol Element | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Proline Catalysis | Organocatalytic | Enamine | Chiral catalyst (Proline) | 80-99% |

| Paterson Aldol | Reagent-Controlled | Boron Enolate | Chiral Boron Reagent | >95% |

| Evans' Aldol | Auxiliary-Controlled | Boron Enolate | Chiral Oxazolidinone Auxiliary | >98% |

Stereocontrolled Olefin Synthesis and Modification

The target molecule contains two distinct double bonds: a terminal vinyl group at C4 and an internal, E-configured trisubstituted double bond at C7. Their synthesis requires specific and controlled methodologies.

Vinyl Group Installation: The vinyl group can be introduced in several ways. One approach is through the stereoselective allylation of an enolate, as described in section 3.2.2, using a reagent like allyl bromide. Alternatively, a vinyl organometallic reagent, such as vinylmagnesium bromide, could be added to a suitable electrophile at an earlier stage of the synthesis. Modern methods have also emerged, such as nickel-catalyzed reductive coupling of aldehydes with acetylene, which can form vinyl-substituted alcohols directly. rsc.orgnih.govchemistryviews.org

E-selective Internal Olefin Synthesis: The formation of the E-trisubstituted double bond at C7-C8 is a common challenge. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this transformation, typically providing excellent E-selectivity. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. By using an appropriate phosphonate (B1237965) ester and aldehyde fragment, the C7-C8 double bond can be constructed with high stereochemical control.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are fundamental in carbon-carbon double bond formation and would be instrumental in constructing the two alkenyl moieties of the target molecule: the C7-C8 internal double bond and the C4-ethenyl group.

The Wittig reaction , which utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde to an alkene, is a widely used method. lumenlearning.commasterorganicchemistry.com For the synthesis of this compound, a non-stabilized ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) could be employed to install the terminal ethenyl group at the C4 position from a suitable ketone precursor. wikipedia.org A primary advantage of this method is the unambiguous placement of the double bond. lumenlearning.com

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, employing a phosphonate-stabilized carbanion. wikipedia.org This reaction is particularly noted for producing predominantly E-alkenes, a feature that could be exploited to control the stereochemistry of the C7-C8 trisubstituted double bond. wikipedia.orgalfa-chemistry.com An HWE approach would involve the condensation of a phosphonate fragment (e.g., representing the C1-C7 portion of the molecule) with an aldehyde or ketone (representing the C8-C9 portion). A significant advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgalfa-chemistry.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity | Non-stabilized ylides are highly reactive but less stable; stabilized ylides are less reactive. | Generally more nucleophilic and less basic than corresponding ylides, allowing reactions with a wider range of carbonyls, including ketones. wikipedia.org |

| Stereoselectivity | Non-stabilized ylides typically yield Z-alkenes. Stabilized ylides favor E-alkenes. organic-chemistry.org | Strongly favors the formation of E-alkenes, especially with aldehydes. wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to separate). | Dialkylphosphate salt (water-soluble, easy to remove). alfa-chemistry.com |

Olefin Metathesis Strategies

Olefin metathesis has revolutionized the approach to complex molecule synthesis by enabling the efficient formation of carbon-carbon double bonds. organic-chemistry.org For an acyclic target like this compound, cross-metathesis is a particularly relevant strategy.

Cross-metathesis (CM) facilitates the coupling of two different terminal alkenes to form a new internal alkene, with the liberation of ethylene. organic-chemistry.org This strategy could be applied to form the C7-C8 bond by reacting a precursor containing the C1-C7 fragment (with a terminal alkene at C7) with 3-methyl-1-butene. The choice of catalyst, such as various generations of Grubbs or Hoveyda-Grubbs catalysts, is crucial for achieving high selectivity and functional group tolerance. harvard.edu The development of stereoselective catalysts also offers the potential to control the E/Z geometry of the resulting double bond. nih.gov

Ring-closing metathesis (RCM) , while primarily used for forming cyclic compounds, is a key strategy for preparing macrocyclic precursors. nih.govresearchgate.net Although not directly applicable to the final acyclic target, RCM could be employed in an alternative synthetic route where a large ring is formed and then subsequently cleaved to yield the desired acyclic skeleton. This approach, however, is generally less direct than a cross-metathesis strategy for this specific target.

| Catalyst Type | Common Examples | Key Characteristics |

|---|---|---|

| Grubbs Catalysts | Grubbs' 1st and 2nd Generation | High functional group tolerance, stable in air and moisture. 2nd generation shows higher activity. harvard.edu |

| Hoveyda-Grubbs Catalysts | Hoveyda-Grubbs' 1st and 2nd Generation | Features a chelating isopropoxystyrene ligand, leading to increased stability and allowing for easier removal from the reaction mixture. |

| Schrock Catalysts | Molybdenum and Tungsten alkylidenes | Highly active, particularly for sterically demanding substrates, but more sensitive to air and moisture. harvard.edu |

Hydroxyl-Directed Stereoselective Hydrogenation of Unsaturated Linkages

In a synthetic sequence, it may be necessary to selectively reduce a double bond without affecting another. Directed hydrogenation utilizes a functional group, such as the hydroxyl group at C3 of the target molecule, to guide a hydrogenation catalyst to a specific face of a nearby double bond. nih.gov This approach is powerful for establishing stereocenters in acyclic systems. researchgate.netacs.org

For a precursor to this compound, a hydroxyl-directed hydrogenation could be used to stereoselectively reduce a double bond in the vicinity of the C3 alcohol, thereby setting the stereochemistry of adjacent carbons. For instance, if a precursor contained a double bond at C4-C5, the C3-hydroxyl group could direct the hydrogenation to create the desired stereochemistry at C4. This method offers a high degree of control that is often difficult to achieve with other reduction methods.

Introduction and Manipulation of the Tertiary Alcohol Functionality

The C3 tertiary alcohol, adjacent to the C4 quaternary stereocenter, is a key structural feature. Its synthesis and subsequent protection are critical steps in a total synthesis.

Diastereoselective and Enantioselective Formation of Tertiary Alcohols

The construction of chiral tertiary alcohols, especially those adjacent to other stereocenters, is a significant challenge in organic synthesis due to steric hindrance. chinesechemsoc.orgresearchgate.net A common and effective method is the nucleophilic addition of an organometallic reagent to a prochiral ketone.

For the target molecule, a precursor ketone at the C3 position could be reacted with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form the tertiary alcohol. If the adjacent C4 quaternary center is already in place and chiral, this addition can proceed with diastereoselectivity, influenced by the existing stereocenter (substrate control).

To achieve enantioselectivity, chiral catalysts or ligands can be employed to control the facial selectivity of the nucleophilic attack on the ketone. rsc.orgrug.nl For example, the addition of organomagnesium reagents to ketones can be rendered highly enantioselective through the use of chiral tridentate diamine/phenol ligands. nih.gov This allows for the direct construction of the chiral tertiary alcohol with high enantiomeric excess.

Convergent and Linear Total Synthesis Approaches to this compound

For this compound, a convergent approach could involve the synthesis of two key fragments:

Fragment A: A C1-C5 unit containing the pre-formed tertiary alcohol and C4 quaternary center.

Fragment B: A C6-C9 unit.

These two fragments could then be joined using a powerful C-C bond-forming reaction. For example, if Fragment A were a phosphonate and Fragment B were an aldehyde, they could be coupled via an HWE reaction to form the C5-C6 bond and introduce the C7-C8 double bond simultaneously. This approach allows for the independent optimization of the synthesis of each fragment before the crucial coupling step.

| Aspect | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step assembly in a single sequence (A → B → C → D). | Independent synthesis of fragments followed by late-stage coupling (A → B; C → D; then B + D → E). wikipedia.org |

| Overall Yield | Decreases rapidly with an increasing number of steps. | Generally higher, as the overall yield is determined by the shorter, independent sequences. wikipedia.org |

| Efficiency | Can be inefficient for long sequences as errors in late stages are costly. | More efficient for complex molecules; allows for large quantities of fragments to be prepared and stockpiled. |

| Flexibility | Less flexible; changes in early steps affect the entire synthesis. | More flexible; analogs can be made by modifying one fragment without re-synthesizing the entire molecule. |

Despite a comprehensive search of scientific literature and chemical databases, no information was found on the chemical compound “this compound.” This includes a lack of data regarding its natural occurrence, its synthesis by either chemical or enzymatic methods, and its characterization.

Consequently, it is not possible to provide an article on the synthetic methodologies for this compound, as there is no available research on this specific molecule. The enzymatic and biocatalytic approaches, including the resolution of chiral intermediates and specific biocatalytic transformations for the synthesis of “this compound” and its stereoisomers, are not described in the current scientific literature.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated due to the absence of any scientific data or research pertaining to this specific molecule.

Reaction Mechanisms and Chemical Reactivity of 4 Ethenyl 3,4,8 Trimethylnon 7 En 3 Ol

Mechanistic Investigations of Reactions Involving the Tertiary Alcohol

The tertiary nature of the alcohol at the C3 position significantly influences its reactivity, particularly in reactions involving the hydroxyl group. Steric hindrance and the stability of the resulting carbocation intermediate are key factors governing these transformations.

The acid-catalyzed dehydration of 4-Ethenyl-3,4,8-trimethylnon-7-en-3-ol is a prominent reaction, proceeding through an E1 mechanism due to the stability of the tertiary carbocation formed upon protonation of the hydroxyl group and subsequent loss of water. chemistrysteps.comlibretexts.orgquora.com The initial step involves the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group, water. youtube.combyjus.com

The subsequent loss of water generates a tertiary carbocation at the C3 position. This carbocation is further stabilized by resonance with the adjacent ethenyl group, making it an allylic carbocation. The presence of this stable carbocation intermediate drives the reaction forward. masterorganicchemistry.com

However, the presence of multiple β-hydrogens allows for the formation of several possible alkene products, leading to competing elimination pathways. The major products are typically governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. libretexts.org In this case, elimination of a proton from the C2 methyl group, the C4 position, or the methylene (B1212753) of the ethenyl group can occur.

Furthermore, the allylic nature of the carbocation can lead to the formation of conjugated diene systems, which are often the thermodynamically favored products. Rearrangement of the initial carbocation to other resonance-stabilized structures can also lead to a mixture of products. The regioselectivity of the elimination can be influenced by the reaction conditions, such as the choice of acid and temperature. For instance, the use of milder dehydrating agents like phosphorous oxychloride (POCl3) in pyridine (B92270) can sometimes favor less substituted alkenes (Hofmann products) or proceed via an E2 mechanism. libretexts.org

Table 1: Plausible Product Distribution in Acid-Catalyzed Dehydration of this compound

| Product Name | Structure | Plausible Formation Pathway |

| 4-Ethenyl-3,4,8-trimethylnona-2,7-diene | CH2=CHC(CH3)=C(CH=CH2)CH2CH2CH=C(CH3)2 | Elimination of H+ from C2 |

| 3,4,8-Trimethyl-4-vinylnona-1,7-diene | CH2=C(CH3)CH(CH=CH2)CH2CH2CH=C(CH3)2 | Elimination of H+ from the ethenyl group |

| 4-Isopropenyl-3,8-dimethyl-4-vinylhepta-1,6-diene | CH2=C(CH3)C(CH=CH2)=CHCH2CH=C(CH3)2 | Rearrangement followed by elimination |

Note: The product distribution is hypothetical and would need to be confirmed by experimental data.

The direct esterification of tertiary alcohols like this compound with carboxylic acids is generally challenging due to steric hindrance around the hydroxyl group and the propensity for dehydration under acidic conditions. google.com To overcome these challenges, more reactive acylating agents such as acid anhydrides or acyl chlorides are often employed, sometimes in the presence of a non-nucleophilic base to neutralize the acid byproduct. google.com The reaction with an acid anhydride (B1165640) can proceed with high conversion and selectivity for the tertiary ester, minimizing dehydration products. google.com

The mechanism of esterification with an acid anhydride typically involves the nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of the anhydride. This is often catalyzed by a Lewis acid or a solid acid catalyst. google.com The steric bulk around the tertiary alcohol can slow down the reaction rate, necessitating harsher conditions or more potent catalysts.

Etherification of this tertiary alcohol also presents similar challenges. Direct Williamson ether synthesis is not feasible due to the high likelihood of elimination reactions with a strong base. However, acid-catalyzed etherification with another alcohol is a possibility, though it would compete with dehydration. rsc.org Gold(I)-catalyzed direct allylic etherification of alcohols has emerged as a mild and regioselective method that could potentially be applied, favoring the formation of allylic ethers. nih.govrsc.org

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group at the C4 position is a site of high electron density, making it susceptible to attack by electrophiles and a potential monomer unit in polymerization reactions.

The ethenyl group readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. leah4sci.comyoutube.com This is due to the formation of the more stable carbocation intermediate.

In the case of this compound, the addition of an electrophile (E+) to the ethenyl group will lead to the formation of a carbocation at the C4 position, which is a tertiary and allylic carbocation, and therefore highly stabilized. The subsequent attack of a nucleophile (Nu-) will occur at this position.

However, under certain conditions, particularly in the presence of peroxides for HBr addition, anti-Markovnikov addition can occur via a free-radical mechanism. libretexts.org This results in the bromine atom adding to the terminal carbon of the ethenyl group.

Table 2: Predicted Regioselectivity of Electrophilic Additions to the Ethenyl Group

| Reagent | Conditions | Major Product (Regiochemistry) | Mechanism |

| HBr | Dark, no peroxides | 4-(1-Bromoethyl)-3,4,8-trimethylnon-7-en-3-ol (Markovnikov) | Electrophilic Addition |

| HBr | Light, peroxides | 4-(2-Bromoethyl)-3,4,8-trimethylnon-7-en-3-ol (Anti-Markovnikov) | Radical Addition |

| H2O/H+ | Acid catalysis | 4-(1-Hydroxyethyl)-3,4,8-trimethylnon-7-en-3-ol (Markovnikov) | Electrophilic Addition |

The vinyl group makes this compound a potential monomer for radical polymerization. researchgate.net The initiation of polymerization can be achieved using a radical initiator, which adds to the vinyl group to generate a new radical species. This radical can then propagate by adding to another monomer molecule.

The stability of the propagating radical is a key factor in the feasibility of polymerization. The radical formed at the C4 position would be a tertiary radical, which is relatively stable. The steric hindrance around the vinyl group might influence the rate of polymerization and the molecular weight of the resulting polymer. Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, could potentially be employed to synthesize polymers with well-defined architectures. flinders.edu.auethz.ch

Transformations at the Non-7-en Alkene Linkage

The internal double bond at the C7 position is also a site of reactivity, though it is generally less reactive towards some electrophiles than the terminal ethenyl group due to steric hindrance. However, its trisubstituted nature makes it susceptible to certain transformations.

Selective reactions at the non-7-en linkage in the presence of the ethenyl group can be challenging but achievable with the appropriate choice of reagents. For instance, certain hydroboration-oxidation procedures might show selectivity for the less sterically hindered double bond. Conversely, reactions that are sensitive to the electronic nature of the double bond might favor the more electron-rich internal alkene.

The selective epoxidation of the internal double bond could be achieved using sterically demanding epoxidizing agents. Furthermore, oxidative cleavage of this double bond with reagents like ozone (O3) followed by a reductive or oxidative workup would lead to the formation of smaller carbonyl-containing fragments. The selective hydrogenation of the internal double bond in the presence of the vinyl group might also be possible using specific catalysts that favor the reduction of more substituted alkenes. organic-chemistry.org

Hydroboration-Oxidation and Epoxidation Stereoselectivity

The presence of two electronically different double bonds in this compound raises questions of chemoselectivity and stereoselectivity in addition reactions.

Hydroboration-Oxidation: This two-step reaction sequence is a cornerstone for the anti-Markovnikov hydration of alkenes. libretexts.orglibretexts.org The hydroboration step involves the syn-addition of a borane (B79455) reagent across the double bond, with the boron atom adding to the less sterically hindered carbon. libretexts.orgorganic-chemistry.org Subsequent oxidation replaces the boron with a hydroxyl group, with retention of stereochemistry. masterorganicchemistry.com

For this compound, the hydroboration reaction is expected to preferentially occur at the terminal vinyl group due to lesser steric hindrance compared to the internal trisubstituted double bond. The directing effect of the nearby tertiary hydroxyl group can also influence the stereochemical outcome of the addition to the vinyl group. The syn-addition nature of hydroboration means that the hydrogen and boron atoms add to the same face of the double bond. libretexts.org

Interactive Data Table: Predicted Products of Hydroboration-Oxidation

| Reactant | Reagents | Major Product | Regioselectivity | Stereoselectivity |

| This compound | 1. BH₃•THF 2. H₂O₂, NaOH | 4-(2-Hydroxyethyl)-3,4,8-trimethylnon-7-en-3-ol | Anti-Markovnikov (addition to the terminal carbon of the vinyl group) | Syn-addition |

Epoxidation: The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. libretexts.org In the case of this compound, the internal trisubstituted double bond is more electron-rich and thus expected to be more reactive towards electrophilic epoxidation than the terminal vinyl group.

The stereoselectivity of epoxidation of allylic and homoallylic alcohols can be influenced by hydrogen bonding between the hydroxyl group and the peroxy acid, which directs the oxidant to the syn-face of the double bond. wikipedia.org For the internal double bond at the 7-position, the distance from the hydroxyl group at C3 makes a directing effect less likely. However, for the vinyl group, the hydroxyl group is in a homoallylic position, which can lead to modest diastereoselectivity. nih.gov Vanadium-catalyzed epoxidations are also a method for stereoselective epoxidation of homoallylic alcohols. nih.gov

Interactive Data Table: Predicted Products of Epoxidation

| Reactant | Reagent | Major Product | Chemoselectivity | Stereoselectivity |

| This compound | m-CPBA | 4-Ethenyl-7,8-epoxy-3,4,8-trimethylnonan-3-ol | Preferential epoxidation of the more substituted internal double bond | Dependent on steric factors and potential weak directing effects |

Hydrogenation and Reduction Mechanisms

Hydrogenation: Catalytic hydrogenation of this compound with hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) would lead to the saturation of both carbon-carbon double bonds. researchgate.netgoogle.com The reaction typically proceeds via syn-addition of hydrogen atoms to the surface of the catalyst. The less sterically hindered terminal vinyl group is expected to be hydrogenated more rapidly than the internal trisubstituted double bond.

Selective hydrogenation of the less substituted double bond might be achievable under carefully controlled conditions, for instance, by using a less reactive catalyst or by controlling the stoichiometry of the hydrogen gas.

Reduction of the Tertiary Alcohol: Tertiary alcohols are generally resistant to reduction under typical catalytic hydrogenation conditions that reduce alkenes. However, deoxygenation of allylic alcohols can be achieved through specialized methods, such as conversion to an ether followed by reduction. nih.gov

Rearrangement Reactions (e.g., allylic rearrangements)

As a tertiary allylic alcohol, this compound is susceptible to rearrangement reactions, particularly under acidic conditions. rit.edulibretexts.org Protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation adjacent to a double bond. This allylic carbocation is resonance-stabilized, which facilitates its formation.

The intermediate carbocation can then undergo a chemistrysteps.comresearchgate.net-shift, leading to the formation of a more stable rearranged alcohol or other products upon reaction with a nucleophile. Oxidative rearrangements of tertiary allylic alcohols are also known, often catalyzed by transition metals, to yield enones. researchgate.netacs.org For example, the Babler oxidation utilizes PCC to effect an oxidative transposition of tertiary allylic alcohols. wikipedia.org

Chemical Degradation Pathways and Stability under Various Conditions

Oxidative Degradation Mechanisms

The double bonds in this compound are susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). chemistrysteps.comlumenlearning.comlibretexts.org

Ozonolysis: Treatment with ozone followed by a reductive work-up (e.g., with dimethyl sulfide) would cleave both double bonds, yielding smaller carbonyl compounds. youtube.comopenstax.org Cleavage of the vinyl group would produce formaldehyde (B43269) and a ketone, while cleavage of the internal double bond would yield two other carbonyl compounds. An oxidative work-up (e.g., with hydrogen peroxide) would oxidize any resulting aldehydes to carboxylic acids. youtube.com

Permanganate Cleavage: Hot, concentrated potassium permanganate will also cleave the double bonds. chemistrysteps.comopenstax.org Under these harsh conditions, any terminal CH₂ groups are oxidized to carbon dioxide, while CHR groups are oxidized to carboxylic acids. Ketones are formed from disubstituted carbons of the double bond.

Thermal and Photochemical Decomposition Studies

Thermal Decomposition: At elevated temperatures, alcohols can undergo dehydration to form alkenes. libretexts.org For this compound, this could lead to the formation of a conjugated diene system. The stability of the molecule would be limited by the potential for acid-catalyzed rearrangements and dehydration, especially in the presence of acidic impurities.

Photochemical Decomposition: The photochemical behavior of tertiary alcohols on semiconductor surfaces like TiO₂ has been studied, revealing C-C bond cleavage as a possible degradation pathway. nih.gov In the absence of a photocatalyst, the isolated double bonds are not expected to be highly reactive to typical laboratory UV light unless photosensitizers are present.

Computational and Theoretical Chemistry Studies of 4 Ethenyl 3,4,8 Trimethylnon 7 En 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Ethenyl-3,4,8-trimethylnon-7-en-3-ol at the electronic level. These methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory), solve approximations of the Schrödinger equation to determine the molecule's electronic structure.

For this compound, these calculations would begin with geometry optimization to find the lowest energy three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Key reactivity indicators like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, an analysis of the molecular electrostatic potential (MEP) would reveal the charge distribution across the molecule. This would highlight electron-rich regions, such as the oxygen atom of the hydroxyl group and the π-systems of the double bonds, which are susceptible to electrophilic attack. Conversely, electron-poor regions, typically around hydrogen atoms bonded to electronegative atoms, would indicate sites for nucleophilic interaction.

Illustrative Data Table: Calculated Electronic Properties (Note: This data is hypothetical and for illustrative purposes only.)

| Property | Calculation Method | Basis Set | Illustrative Value | Interpretation |

| HOMO Energy | DFT (B3LYP) | 6-31G(d,p) | -6.5 eV | Indicates regions of high electron density (alkene groups, hydroxyl oxygen) available for electrophilic attack. |

| LUMO Energy | DFT (B3LYP) | 6-31G(d,p) | +1.2 eV | Represents regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-31G(d,p) | 7.7 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | DFT (B3LYP) | 6-31G(d,p) | 1.8 D | Quantifies the overall polarity of the molecule, influenced primarily by the hydroxyl group. |

Molecular Dynamics Simulations for Conformational Sampling

Due to its acyclic nature and multiple single bonds, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool to explore the potential energy surface and identify the most stable and populated conformations of the molecule over time.

In an MD simulation, the molecule is treated as a classical system where atomic motions are governed by Newton's laws. A force field (a set of parameters describing the potential energy of the atoms and bonds) is used to calculate the forces between atoms, and the simulation evolves the system's trajectory over a set period, typically nanoseconds to microseconds. This process allows for extensive sampling of the different shapes (conformations) the molecule can adopt at a given temperature.

Analysis of the MD trajectory would reveal the most prevalent dihedral angles and identify low-energy conformers. This information is critical because the molecule's reactivity, spectroscopic properties, and biological activity (if any) are often dictated by the dominant conformation or an average of the ensemble of accessible conformations.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can model the step-by-step mechanism of chemical reactions involving this compound. This is particularly useful for understanding reactions such as dehydration (elimination of the hydroxyl group), oxidation, or electrophilic addition to its double bonds.

Using quantum chemical methods, researchers can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the reaction rate.

For instance, modeling the acid-catalyzed dehydration of this compound would involve calculating the energies of the protonated alcohol, the carbocation intermediate, and the transition states connecting them to various possible alkene products. This analysis would predict which product is kinetically and thermodynamically favored.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Structural Confirmation

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural verification alongside experimental data.

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical values, when scaled and compared with experimental spectra, can help assign specific peaks to individual atoms, resolve ambiguities, and confirm the molecule's constitution and stereochemistry.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This data is hypothetical and for illustrative purposes only.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C-3 (C-OH) | 75.4 | 74.9 | +0.5 |

| C-4 (Quaternary) | 42.1 | 41.8 | +0.3 |

| C-7 (Alkene) | 125.8 | 125.5 | +0.3 |

| C-8 (Alkene) | 133.2 | 132.9 | +0.3 |

| C-9 (Methyl) | 25.9 | 25.7 | +0.2 |

Computational Analysis of Stereochemical Induction and Selectivity in Synthetic Reactions

The structure of this compound contains multiple stereocenters, meaning its synthesis requires careful control of stereochemistry. Computational modeling can be invaluable in predicting and explaining the stereochemical outcome of reactions.

By modeling the transition states of reactions that form these stereocenters, chemists can understand the origins of diastereoselectivity or enantioselectivity. For example, if a prochiral ketone were reduced to form the hydroxyl group at C-3, computational analysis of the different transition states (e.g., attack from the re or si face) could predict which diastereomer would be favored. The energy differences between competing transition states, often just a few kcal/mol, can be calculated to predict product ratios with reasonable accuracy. This predictive power allows for the rational design of catalysts and reaction conditions to achieve the desired stereochemical outcome.

Synthesis and Derivatization of Analogues of 4 Ethenyl 3,4,8 Trimethylnon 7 En 3 Ol

Design Principles for Structural Analogues with Modified Alkene Geometries or Chain Lengths

Alkene Geometry Modification: The parent compound contains a trisubstituted double bond at the 7-position. The geometry of this double bond, whether E (entgegen) or Z (zusammen), significantly influences the spatial arrangement of the molecule. The design of analogues would involve the targeted synthesis of both the E and Z isomers to investigate the impact of this geometric change. Furthermore, the vinyl group at the 4-position presents another site for modification. Analogues could be designed where this vinyl group is replaced with other functionalities, such as an ethyl group or an ethynyl (B1212043) group, to probe the role of this specific unsaturated moiety.

Chain Length Modification: Altering the length of the main nonene chain provides another avenue for creating structural diversity. Analogues with shorter or longer carbon backbones can be designed to assess the influence of chain length on the molecule's properties. For instance, homologation or degradation of the carbon skeleton can lead to a series of analogues with varying lengths, which can then be studied to understand the relationship between size and biological or chemical activity. The biosynthesis of terpenoids, which proceeds through the cyclization of polyisoprene precursors, offers a conceptual framework for designing these modifications. nih.gov

A summary of design principles for these analogues is presented in the table below.

| Design Principle | Target Modification | Rationale |

| Alkene Isomerism | Synthesis of E and Z isomers of the 7-ene | To investigate the influence of geometric isomerism on molecular conformation and activity. |

| Alkene Substitution | Replacement of the 4-ethenyl group with other substituents (e.g., ethyl, ethynyl) | To probe the electronic and steric requirements of the substituent at the 4-position. |

| Chain Homologation | Addition of one or more methylene (B1212753) units to the carbon backbone | To study the effect of increased chain length and lipophilicity. |

| Chain Truncation | Removal of one or more carbon atoms from the backbone | To explore the minimal structural requirements for a particular property or activity. |

Synthesis of Stereoisomeric Analogues for Comparative Structural Studies

The synthesis of stereoisomeric analogues of 4-Ethenyl-3,4,8-trimethylnon-7-en-3-ol is crucial for a comprehensive understanding of its structure. The parent compound possesses multiple stereocenters, leading to a number of possible stereoisomers. The controlled synthesis of these isomers allows for detailed comparative studies.

The synthetic approach to these analogues often relies on stereoselective reactions. For instance, the creation of the chiral center at the 3-position bearing the hydroxyl group can be achieved using chiral reducing agents or through asymmetric addition of an organometallic reagent to a ketone precursor. The stereochemistry of the methyl groups at the 4- and 8-positions can be established through the use of chiral building blocks or stereoselective alkylation reactions.

A general retrosynthetic approach would involve disconnecting the molecule at key bonds to identify simpler, commercially available starting materials. For example, a Grignard reaction between a suitable vinyl magnesium bromide and a chiral ketone could be a key step in establishing the stereocenter at the 3-position. Subsequent olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, could be employed to introduce the double bond at the 7-position with controlled stereochemistry.

The table below outlines a hypothetical synthetic route for a specific stereoisomer.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Asymmetric Aldol (B89426) Addition | Chiral aldehyde, ketone, chiral catalyst | To establish the stereocenters at C3 and C4. |

| 2 | Protection of Hydroxyl Group | Silyl (B83357) ether formation (e.g., TBDMSCl, imidazole) | To protect the alcohol during subsequent steps. |

| 3 | Olefination | Wittig reaction with a phosphonium (B103445) ylide | To introduce the C7-C8 double bond with defined stereochemistry. |

| 4 | Deprotection | Fluoride source (e.g., TBAF) | To remove the silyl protecting group and yield the final product. |

Chemical Modification of the Hydroxyl Group and Alkene Functionalities

The hydroxyl group and the alkene functionalities are the primary sites for chemical modification in this compound. These modifications can alter the compound's polarity, reactivity, and ability to engage in intermolecular interactions.

Hydroxyl Group Modifications: The tertiary alcohol at the 3-position can be a target for various transformations. researchgate.net Esterification or etherification can be used to introduce a range of functional groups, thereby modifying the steric and electronic environment around this position. Oxidation of the hydroxyl group to a ketone is another possible transformation, which would significantly alter the molecule's shape and hydrogen bonding capabilities. The versatility of the hydroxyl group allows for its conversion into other functional groups through substitution reactions, further expanding the library of accessible analogues. researchgate.net

Alkene Functionalities Modifications: The two alkene groups in the molecule, the vinyl group at C4 and the double bond at C7, are susceptible to a variety of electrophilic addition reactions. Hydroxylation of the alkenes can lead to the formation of diols, with reagents like osmium tetroxide providing syn-dihydroxylation and peroxy acids followed by hydrolysis yielding anti-diols. libretexts.org Epoxidation of the double bonds using reagents such as m-CPBA would yield epoxide derivatives, which are versatile intermediates for further functionalization. libretexts.org Hydrogenation of one or both double bonds would produce saturated analogues, allowing for an investigation into the role of unsaturation.

A summary of potential chemical modifications is provided in the table below.

| Functional Group | Reaction | Reagents | Product Type |

| Hydroxyl (C3) | Esterification | Acyl chloride, pyridine (B92270) | Ester analogue |

| Hydroxyl (C3) | Etherification | Alkyl halide, base | Ether analogue |

| Hydroxyl (C3) | Oxidation | PCC, DMP | Ketone analogue |

| Alkene (C4/C7) | Dihydroxylation | OsO₄, NMO | Diol analogue |

| Alkene (C4/C7) | Epoxidation | m-CPBA | Epoxide analogue |

| Alkene (C4/C7) | Hydrogenation | H₂, Pd/C | Saturated analogue |

Advanced Spectroscopic Characterization of Synthesized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR techniques, such as ¹H and ¹³C NMR, are fundamental for determining the carbon-hydrogen framework of the analogues. The chemical shifts, coupling constants, and integration of the signals provide a wealth of information about the local electronic environment and the connectivity of the atoms. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all the proton and carbon signals and for establishing the connectivity between different parts of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the relative stereochemistry of the analogues by identifying protons that are close in space.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the synthesized analogues. Fragmentation patterns observed in the mass spectrum can provide additional structural information and help to confirm the proposed structures.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the analogues. For example, the hydroxyl group will show a characteristic broad absorption in the region of 3200-3600 cm⁻¹, while the C=C double bonds will have characteristic stretching vibrations around 1600-1680 cm⁻¹.

The table below presents hypothetical spectroscopic data for a synthesized analogue.

| Technique | Parameter | Observed Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 5.8 ppm (dd) | Proton of the vinyl group |

| ¹³C NMR | Chemical Shift (δ) | 75.4 ppm | Carbon atom bearing the hydroxyl group |

| HRMS | m/z [M+H]⁺ | 239.2368 | Corresponds to the molecular formula C₁₅H₂₇O |

| IR | Frequency (ν) | 3450 cm⁻¹ (broad) | O-H stretching of the hydroxyl group |

| NOESY | Cross-peak | Between H at C3 and a methyl proton at C4 | Indicates the relative stereochemistry at these centers |

Through the systematic application of these design principles, synthetic methodologies, and characterization techniques, a diverse library of analogues of this compound can be generated and studied, paving the way for a deeper understanding of the chemical and physical properties of this class of terpenoids.

Future Directions in 4 Ethenyl 3,4,8 Trimethylnon 7 En 3 Ol Research

Development of More Efficient and Sustainable Synthetic Methodologies

Future research into the synthesis of 4-Ethenyl-3,4,8-trimethylnon-7-en-3-ol will likely prioritize the principles of green and sustainable chemistry. acs.orgrsc.org Traditional synthetic routes for complex molecules often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, leading to significant waste. rsc.org A forward-looking approach would focus on minimizing environmental impact by employing renewable feedstocks, eco-friendly solvents, and energy-efficient processes. acs.orgmt.com

One promising avenue is the utilization of biocatalysis. Enzymes, such as lipases and alcohol dehydrogenases, operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, which could be harnessed for key steps in the synthesis. mt.com For instance, genetically engineered microorganisms could be developed to produce precursors to the target molecule from simple sugars, offering a sustainable alternative to petrochemical-based starting materials. researchgate.netacs.org

Moreover, the development of synthetic pathways with high atom economy will be crucial. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Strategies such as catalytic C-H activation or tandem reactions could streamline the synthesis, reducing the number of steps and the associated waste.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Parameter | Conventional Synthesis | Sustainable Synthesis (Future Goal) |

| Starting Materials | Petrochemical-based | Renewable (e.g., biomass-derived) |

| Solvents | Chlorinated hydrocarbons, ethers | Water, supercritical CO2, bio-solvents |

| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts, recyclable organocatalysts |

| Energy Consumption | High temperatures and pressures | Ambient temperature and pressure |

| Waste Generation | High (low atom economy) | Low (high atom economy) |

| Number of Steps | Multi-step, linear sequences | Fewer steps, convergent or tandem reactions |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The structure of this compound contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Future research will undoubtedly focus on the discovery and application of novel catalytic systems to achieve high enantioselectivity and diastereoselectivity. oxinst.com Asymmetric catalysis, which uses chiral catalysts to favor the formation of one enantiomer over another, will be a key area of investigation. oxinst.comwikipedia.org

For the formation of the chiral tertiary alcohol moiety, the development of new chiral ligands for metal-catalyzed additions of vinyl organometallic reagents to a ketone precursor would be highly valuable. sigmaaldrich.comnih.gov Furthermore, organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for stereoselective bond formation. wikipedia.org

Investigating the substrate scope and limitations of existing stereoselective methods for the synthesis of tertiary alcohols will be essential to adapt them for this specific target. mt.comaurigeneservices.com The goal is to develop robust and scalable catalytic systems that provide access to all possible stereoisomers of the molecule, which is crucial for studying structure-activity relationships.

Application of Flow Chemistry and Automation in Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals like this compound. acs.orgnih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. aurigeneservices.com The small reactor volumes enhance heat and mass transfer, enabling the use of highly reactive intermediates and exothermic reactions that are difficult to control on a large scale in batch. nih.gov

Integrating automation with flow synthesis can further accelerate research and development. sigmaaldrich.comyoutube.com Automated platforms can perform high-throughput screening of reaction conditions to quickly identify optimal parameters. youtube.com This would involve robotic systems for reagent handling and a centralized software to control the entire synthesis and analysis workflow. Such automated systems can run continuously, significantly increasing productivity and enabling the rapid synthesis of a library of analogs for further studies. youtube.com

Table 2: Potential Advantages of Flow Chemistry for Synthesis

| Feature | Benefit in the Synthesis of this compound |

| Precise Temperature Control | Minimizes side reactions and improves selectivity for the desired diastereomer. |

| Enhanced Mixing | Ensures efficient reaction between reagents, potentially reducing reaction times. |

| Improved Safety | Safe handling of potentially hazardous reagents and intermediates in small volumes. |

| Scalability | Straightforward scaling of production by running the system for longer durations. |

| Integration with Purification | In-line purification modules can provide the pure compound directly. |

Integration with Advanced Analytical Technologies for In Situ Reaction Monitoring

To fully realize the potential of advanced synthetic methodologies, their integration with sophisticated analytical techniques for real-time, in-situ reaction monitoring is essential. mt.comwaters.com Process Analytical Technology (PAT) tools can provide a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters on the reaction outcome. mt.comwikipedia.orgamericanpharmaceuticalreview.com

Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be coupled directly to the reactor (both batch and flow) to monitor the concentration of reactants, intermediates, and products as the reaction progresses. rsc.orgmt.com This real-time data allows for precise control over the reaction, ensuring optimal performance and immediate detection of any deviations. americanpharmaceuticalreview.com For instance, monitoring the disappearance of a starting material and the appearance of the product can determine the exact endpoint of a reaction, preventing the formation of impurities from over-reaction. waters.com

The vast amount of data generated by these in-situ techniques can be analyzed using multivariate data analysis to build predictive models of the process, a key component of a Quality by Design (QbD) approach. nih.gov This comprehensive understanding and control will be instrumental in developing a robust and reproducible synthesis for this compound. americanpharmaceuticalreview.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.